molecular formula C17H17FN4O B5418078 2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine

2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine

Cat. No. B5418078
M. Wt: 312.34 g/mol
InChI Key: APVSKVMQYWBUSM-UHFFFAOYSA-N
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Description

The compound “2-ethyl-4-{1-[2-(2-fluorophenoxy)ethyl]-1H-imidazol-2-yl}pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a fluorophenoxy group, which is a phenyl ring (a six-membered carbon ring) with a fluorine atom and an oxygen atom attached .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a complex three-dimensional shape due to the presence of the various rings and groups. The electron-withdrawing fluorine atom on the phenoxy group could have interesting effects on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of the electron-withdrawing fluorine atom, and the specific arrangement of the various groups in the molecule .

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, it could interact with various enzymes or receptors in the body. The fluorophenoxy group might play a role in these interactions .

properties

IUPAC Name

2-ethyl-4-[1-[2-(2-fluorophenoxy)ethyl]imidazol-2-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-2-16-19-8-7-14(21-16)17-20-9-10-22(17)11-12-23-15-6-4-3-5-13(15)18/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVSKVMQYWBUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC(=N1)C2=NC=CN2CCOC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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